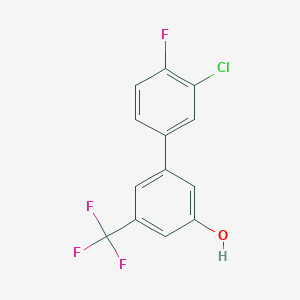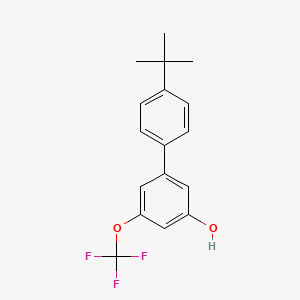
5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95% (5-TBMF) is a synthetic organic compound commonly used in various scientific research applications. It is a highly reactive compound that has been used in the synthesis of other organic compounds and as a catalyst in organic reactions. 5-TBMF is also known as 4-t-Butyl-3-trifluoromethylphenol and has the chemical formula C10H11F3O. This compound has a wide range of applications in the scientific community and has been studied extensively in recent years.
Applications De Recherche Scientifique
5-TBMF has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and other biologically active molecules. It has also been used as a catalyst in organic reactions. In addition, 5-TBMF has been used in the synthesis of polymers and surfactants. Furthermore, it has been used in the synthesis of nanomaterials and has been studied for its potential applications in nanotechnology.
Mécanisme D'action
The mechanism of action of 5-TBMF is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions by promoting the formation of reactive intermediates. It is also believed to be involved in the formation of polymers and surfactants, which are important in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TBMF have not been studied extensively. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
5-TBMF has several advantages for laboratory experiments. It is a highly reactive compound, which makes it useful for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Furthermore, it is a relatively stable compound, which makes it easy to store and handle in the laboratory.
However, there are some limitations to using 5-TBMF in laboratory experiments. For example, it is a highly reactive compound, which can cause unwanted side reactions. It is also a relatively volatile compound, which can make it difficult to handle in the laboratory.
Orientations Futures
There are several potential future directions for the use of 5-TBMF in scientific research. It could be used in the synthesis of new drugs and other biologically active molecules. It could also be used as a catalyst in the synthesis of polymers and surfactants. Furthermore, it could be used in the synthesis of nanomaterials and studied for its potential applications in nanotechnology. Finally, it could be studied further to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
5-TBMF is synthesized using a two-step process. The first step involves the reaction of 4-t-butylphenol with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. This reaction results in the formation of the intermediate 4-t-butyl-3-trifluoromethanesulfonate, which is then hydrolyzed in the second step to form the desired product 5-TBMF. This method has been found to be highly efficient and is widely used in the synthesis of 5-TBMF.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17(18,19)20)10-15(21)9-12/h4-10,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVXEWYBAKNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686650 |
Source


|
| Record name | 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-71-3 |
Source


|
| Record name | 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)


![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)